molecular formula C14H14N2OS B5859987 1-Methyl-3-(2-phenoxyphenyl)thiourea

1-Methyl-3-(2-phenoxyphenyl)thiourea

Cat. No.: B5859987
M. Wt: 258.34 g/mol
InChI Key: KULZGDIVYIKWID-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-phenoxyphenyl)thiourea is a chemical compound for research and development applications. It is supplied for laboratory use only and is not intended for diagnostic or therapeutic purposes. Thiourea derivatives are a significant class of organic compounds known for their diverse biological activities and utility in chemical synthesis . Related structural analogs, particularly those incorporating phenoxy phenyl groups, have been investigated in scientific studies for their potential antiviral and anticancer properties . For instance, some thiourea derivatives have been reported to act as non-nucleoside inhibitors (NNIs) of the reverse transcriptase (RT) enzyme of the human immunodeficiency virus (HIV) and have shown activity against other viral strains like herpes viruses (HSV, CMV, VZV) in preliminary research . Furthermore, certain thiourea compounds have demonstrated antiproliferative effects in studies on various cancer cell lines, suggesting their value as scaffolds in oncological research . The molecular structure of thioureas, characterized by a central S=CN2 moiety, often exhibits planarity and amide-type resonance, which is crucial for their interactions in biological systems . Researchers value this compound and its analogs as versatile intermediates or building blocks for designing novel molecules and exploring new pharmacological pathways. Handle this product with care, referring to the safety data sheet prior to use.

Properties

IUPAC Name

1-methyl-3-(2-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-15-14(18)16-12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULZGDIVYIKWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-phenoxyphenyl)thiourea can be synthesized through a condensation reaction between amines and carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .

Industrial Production Methods: Industrial production of thiourea derivatives typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide . This method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-phenoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfinic acids or sulfonic acids.

    Reduction: Reduction reactions can convert thioureas to corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfinic acids, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-3-(2-phenoxyphenyl)thiourea has shown promise in medicinal chemistry for its potential pharmacological properties:

  • Antimicrobial Activity : Studies have demonstrated that thiourea derivatives exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates their effectiveness compared to conventional antibiotics .
  • Anticancer Properties : Research indicates that certain thiourea derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. For instance, compounds similar to this compound have been shown to disrupt cell cycle progression in cancer cells, effectively inhibiting their growth .

Materials Science

The compound is being explored for its utility in materials science:

  • Polymer Chemistry : Thioureas can serve as precursors for the synthesis of novel polymers with specific properties such as enhanced thermal stability and mechanical strength. The incorporation of phenoxy groups may impart unique characteristics to these materials, making them suitable for various industrial applications.
  • Catalysis : Due to their ability to form coordination complexes, thioureas are investigated as potential catalysts in organic reactions. Their unique electronic properties allow them to facilitate reactions under mild conditions, which is advantageous in green chemistry initiatives .

Biological Research

In biological research, this compound is utilized as a tool to study various biochemical pathways:

  • Enzyme Inhibition Studies : The compound's structure allows it to interact with enzyme active sites, making it useful for investigating enzyme kinetics and inhibition mechanisms. This application is critical for understanding metabolic pathways and drug design .
  • Cellular Mechanisms : Studies involving this compound help elucidate cellular responses to stressors and potential therapeutic interventions by examining its effects on cell viability and proliferation rates .

Case Studies

StudyFindingsApplication
Roxana et al. (2024)Demonstrated antibacterial activity against multiple pathogens with MIC values comparable to standard antibioticsMedicinal Chemistry
PMC6222422 (2018)Showed significant anticancer effects in vitro on breast cancer cell linesCancer Research
PMC9624014 (2020)Investigated enzyme inhibition and cellular response mechanismsBiological Research

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-phenoxyphenyl)thiourea involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit protein kinase C, an enzyme crucial for cancer cell proliferation. Additionally, it inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates inflammatory responses. These actions contribute to its anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiourea Properties

Compound Name Substituents (N1/N3) Key Structural Features Physicochemical Properties Reference
1-Methyl-3-(2-phenoxyphenyl)thiourea Methyl / 2-phenoxyphenyl Aromatic phenoxy group, steric bulk High hydrophobicity; potential for π-π stacking
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 2-Chlorobenzoyl / 3-methoxyphenyl Intramolecular N–H···O bond; intermolecular N–H···S dimerization Enhanced stability via hydrogen bonding
SPA0355 (Analog) Methyl / 4-(2-phenoxyazin-10-ylethoxy)phenyl Extended aromatic system with azine moiety Anti-inflammatory activity in vivo
Amino acid-type thioureas (M1, M2) Amino acid moieties Hydrophilic groups (e.g., –COOH, –NH₂) Improved solubility and anti-amoebic activity
N-Benzoyl-N'-phenylthiourea Benzoyl / phenyl Planar aromatic groups EGFR inhibition via RTK binding

Key Observations :

  • Hydrophobicity: The 2-phenoxyphenyl group in the target compound confers greater hydrophobicity compared to hydrophilic derivatives like M1/M2, which may limit solubility but enhance membrane permeability .
  • Aromatic Interactions: The phenoxy group may engage in π-π stacking, similar to N-benzoyl-N'-phenylthiourea, which could enhance receptor binding in biological systems .

Key Observations :

  • Substituent Impact: Methyl and phenoxyphenyl groups (as in A1 and the target compound) enhance bioactivity compared to simpler thioureas, likely due to improved target binding and metabolic stability .
  • Catalytic Performance: Electron-withdrawing groups (e.g., sulfonaryl in compound 10) improve catalytic efficiency, whereas the target compound’s phenoxy group may favor hydrophobic interactions over polar catalysis .

Urea vs. Thiourea Analogues

Table 3: Activity of Urea and Thiourea Analogues with Common R Groups

R Group Urea Analogue Activity (%) Thiourea Analogue Activity (%) Reference
Phenyl 76.3 49.7
p-Tolyl 20.1 19.2
p-Methoxyphenyl 12.6 13.3

Key Observations :

  • Phenyl Group Superiority in Ureas : Urea derivatives with phenyl groups exhibit higher activity than thioureas, likely due to oxygen’s stronger hydrogen-bonding capacity .
  • Thiourea Selectivity: Thioureas with electron-rich substituents (e.g., phenoxyphenyl) may compensate for reduced hydrogen bonding via hydrophobic or π-π interactions .

Q & A

Q. What are the standard synthetic routes for preparing 1-Methyl-3-(2-phenoxyphenyl)thiourea?

Answer: The compound is typically synthesized via nucleophilic addition between a substituted isothiocyanate (e.g., methyl isothiocyanate) and 2-phenoxyaniline. The reaction is conducted in polar aprotic solvents (e.g., dichloromethane or ethanol) under reflux (60–80°C) for 4–6 hours. Purification involves recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to isolate the thiourea derivative .

Key Parameters Table:

Reaction ComponentTypical Conditions
SolventEthanol, Dichloromethane
Temperature60–80°C (reflux)
Time4–6 hours
PurificationRecrystallization (ethanol/water) or silica gel chromatography

Q. Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions via aromatic proton splitting patterns and thiourea carbonyl signals (~180–190 ppm for C=S).
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond ~1.68 Å), critical for validating stereochemistry .
  • FT-IR : Identifies N–H stretches (~3200 cm1^{-1}) and C=S vibrations (~1250 cm1^{-1}) .

Q. What preliminary biological activities have been reported for this compound?

Answer: Thiourea derivatives exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : IC50_{50} of 12–25 µM against U-87 glioblastoma and MDA-MB-231 breast cancer cells via apoptosis induction .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

Answer: Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates:

  • Transition States : To identify rate-limiting steps in thiourea formation.
  • Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites for functionalization .
  • Thermodynamic Stability : Gibbs free energy (ΔG\Delta G) comparisons guide solvent/temperature optimization .

Example Application: DFT-guided substitution of the methoxy group enhances solubility by 40% in aqueous media .

Q. What strategies resolve contradictions in biological assay data (e.g., variable IC50_{50}50​ values)?

Answer:

  • Dose-Response Replication : Ensure consistent cell viability protocols (e.g., MTT assay, 48–72 hr exposure).
  • Mechanistic Validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential (Δψm\Delta \psi_m) assays .
  • Structural Analog Testing : Compare activity across derivatives (e.g., methyl vs. ethyl substituents) to isolate structure-activity relationships (SAR) .

Q. How does crystallographic data inform molecular interactions in target binding?

Answer: Single-crystal X-ray diffraction (e.g., SHELXL refinement) reveals:

  • Hydrogen Bonding : Thiourea’s N–H groups often interact with protein carboxylate residues (distance ~2.8 Å).
  • π-Stacking : The phenoxyphenyl group engages in aromatic interactions with tryptophan/phenylalanine residues in enzymes .

Case Study: Co-crystallization with carbonic anhydrase II showed a 2.3 Å resolution structure, highlighting key binding motifs .

Methodological Guidance

Q. How to troubleshoot low yields in thiourea synthesis?

Answer:

  • Step 1 : Verify stoichiometry (1:1 ratio of isothiocyanate to amine).
  • Step 2 : Optimize solvent polarity (e.g., switch to DMF for sterically hindered amines).
  • Step 3 : Use scavengers (e.g., molecular sieves) to absorb byproducts like H2_2S .

Q. What are best practices for evaluating thiourea stability under physiological conditions?

Answer:

  • pH Stability Assay : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24–48 hours. Monitor degradation via HPLC.
  • Oxidative Stress Test : Expose to H2_2O2_2 (1–5 mM) to assess sulfoxide/sulfone formation .

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